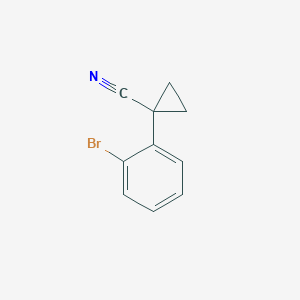

1-(2-Bromophenyl)cyclopropanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRRKIFTSXBLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601774 | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-75-1 | |

| Record name | 1-(2-Bromophenyl)cyclopropanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromophenyl)cyclopropanecarbonitrile

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is one of meticulous characterization. The physical properties of an active pharmaceutical ingredient (API) or its intermediates are not mere data points; they are the fundamental parameters that dictate its behavior, from synthesis and purification to formulation and bioavailability. 1-(2-Bromophenyl)cyclopropanecarbonitrile, a versatile building block in medicinal chemistry, exemplifies the need for this rigorous physical analysis.[1] Its unique structure, incorporating a cyclopropane ring, a nitrile group, and a functionalizable bromophenyl moiety, presents both opportunities and challenges in synthetic chemistry.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core physical properties, the experimental methodologies for their determination, and the scientific rationale underpinning these evaluations.

Compound Identification and Molecular Characteristics

A precise understanding of a compound begins with its unambiguous identification. The structural and molecular details are the foundation upon which all other physical data are built.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 124276-75-1 | [1][2] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Canonical SMILES | C1CC1(C#N)C2=CC=CC=C2Br | - |

| InChI Key | VHNBUFCWKWBTIZ-UHFFFAOYSA-N |

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct reflection of its microscopic molecular structure and intermolecular forces. This section summarizes the known and predicted physicochemical data for this compound and its isomers.

| Property | Value | Comments & Source(s) |

| Appearance | White to off-white solid | As a purified substance at standard temperature and pressure.[1] |

| Melting Point | Data not available | The melting point for the isomeric compound 1-(4-bromophenyl)cyclopropanecarbonitrile is reported as 82-84°C. This value serves as a useful, albeit indirect, reference.[3] |

| Boiling Point | Predicted: ~321-334 °C | Experimental data is not readily available. Predictions for the meta and para isomers are 334.3±35.0 °C and 321.4±35.0 °C, respectively.[4] |

| Density | Predicted: ~1.53 g/cm³ | Based on predictions for the meta and para isomers. |

| Solubility | Data not available | Based on its structure (a nonpolar aromatic ring and a polar nitrile group), it is predicted to be poorly soluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Storage | 2-8°C, Sealed in dry conditions | Recommended for maintaining long-term stability and preventing degradation.[1] |

Spectroscopic Profile: Elucidating the Molecular Architecture

Spectroscopy provides an unparalleled window into the molecular structure, offering confirmation of identity and insights into the electronic and vibrational states of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2200-2300 cm⁻¹.[5] The nitrile stretch is one of the most diagnostic peaks for this compound.

-

Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene ring.

-

Cyclopropyl C-H Stretch: The C-H stretching vibrations of a cyclopropane ring typically appear at higher wavenumbers than those of other alkanes, often in the 3040-3080 cm⁻¹ region.[6]

-

Aromatic C=C Bending: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon bond vibrations within the phenyl ring.

-

C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

-

¹H NMR:

-

Aromatic Region (δ ≈ 7.0-7.8 ppm): The four protons on the disubstituted benzene ring will appear as a complex multiplet pattern in this region. The exact chemical shifts and coupling constants are dictated by the electronic effects of the bromo and cyclopropyl substituents.

-

Cyclopropyl Region (δ ≈ 1.5-2.0 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as two distinct multiplets. Their proximity to the deshielding nitrile and phenyl groups shifts them downfield relative to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[7]

-

-

¹³C NMR:

-

Nitrile Carbon (C≡N): A peak is expected in the range of δ ≈ 115-125 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated in the δ ≈ 120-140 ppm region, including the carbon atom bearing the bromine (ipso-carbon), which will be shifted relative to the others.

-

Quaternary Cyclopropyl Carbon: The carbon atom of the cyclopropane ring attached to both the phenyl group and the nitrile will appear as a singlet, likely in the δ ≈ 20-30 ppm range.

-

Methylene Cyclopropyl Carbons (-CH₂-): The two equivalent CH₂ carbons of the cyclopropane ring will produce a signal in the δ ≈ 15-25 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The spectrum should display a prominent molecular ion peak.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a bromine-containing compound. There will be two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom (M-Br)⁺, the nitrile group (M-CN)⁺, or cleavage of the cyclopropane ring.

Experimental Workflows for Physical Property Determination

The reliability of physical property data hinges on the rigor of the experimental methodology. The following section details validated protocols for determining the key physical characteristics of a solid compound like this compound.

Workflow Overview

The logical flow for comprehensive physical characterization is outlined below. This process ensures that data is collected systematically and validated at each stage.

Caption: Workflow for Physical Property Characterization.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol is designed to yield a sharp, accurate melting point for a pure, crystalline solid.

-

Instrument Calibration: Verify the accuracy of the melting point apparatus thermometer using certified standards with known melting points (e.g., benzophenone, caffeine). This step is critical for trustworthiness.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free, powdered sample ensures uniform heat transfer.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Insufficient packing can lead to poor thermal conductivity and an inaccurate reading.

-

Heating: Place the capillary in the apparatus. Heat rapidly to about 15-20°C below the expected melting point (using the value for the para isomer as an initial guide).

-

Measurement: Decrease the heating rate to 1-2°C per minute. A slow heating rate is essential for allowing the sample and thermometer to be in thermal equilibrium.

-

Recording: Record the temperature range from the appearance of the first liquid droplet (onset) to the complete liquefaction of the solid (clear point). For a pure compound, this range should be narrow (< 2°C).

Protocol: Acquiring an Infrared (IR) Spectrum (ATR Method)

Causality: The Attenuated Total Reflectance (ATR) method is a rapid and reliable technique for obtaining an IR spectrum of a solid sample with minimal preparation. It relies on the principle of total internal reflection and evanescent waves.

-

Background Scan: With the ATR crystal clean and uncovered, run a background spectrum. This captures the IR spectrum of the ambient atmosphere (CO₂, H₂O) and the crystal itself, allowing it to be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal. Good contact is crucial for obtaining a high-quality spectrum with strong signal intensity.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically subtracts the background spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic peaks.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) to prevent cross-contamination.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to ground all technical discussion in a culture of safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related bromophenyl nitrile compounds provide authoritative guidance.[8][9][10]

-

Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin and serious eye irritation.[8][9] May cause respiratory irritation.[8][10]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[10]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[11]

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

-

Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] A recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a solid crystalline material with a molecular weight of 222.08 g/mol . While experimental data for some of its physical properties, such as melting and boiling points, are not extensively published, its identity and structure can be unequivocally confirmed through a combination of IR, NMR, and mass spectrometry. The protocols and data presented in this guide provide a robust framework for researchers to handle, analyze, and utilize this important synthetic intermediate with confidence and safety, ensuring the integrity and reproducibility of their scientific endeavors.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid.

- HFC2172 | 1-(2-Bromophenyl)cyclopentanecarbonitrile. (n.d.).

- Pfaltz & Bauer. (n.d.). Safety Data Sheet: (p-Bromophenyl)acetonitrile 95%.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: (2-Bromophenyl)acetonitrile.

- Cato Chemical. (n.d.). Safety Data Sheet: 1-(4-Bromophenyl)cyclopropanol.

- Fisher Scientific. (2025). Safety Data Sheet: Cyclopropane, bromo-.

- MySkinRecipes. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2795273, 1-(4-Bromophenyl)Cyclopropanecarbonitrile.

- BLDpharm. (n.d.). 143328-17-0 | 1-(2-Bromophenyl)cyclopentane-1-carbonitrile.

- Angene. (n.d.). Cyclopropanecarbonitrile, 1-(2-bromophenyl)-.

- ChemicalBook. (2025). 1-(3-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE Properties.

- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)cyclopropanecarbonitrile.

- ChemicalBook. (n.d.). Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum.

- Echemi. (n.d.). 1-(4-bromophenyl)cyclopropanecarbonitrile.

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry.

- Bernstein, M. P., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from Doc Brown's Advanced Organic Chemistry Revision Notes.

- ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 Chemical Properties.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Angene - Cyclopropanecarbonitrile, 1-(2-bromophenyl)- | 124276-75-1 | MFCD07374407 | AG000LSC [japan.angenechemical.com]

- 3. 1-(4-BROMOPHENYL)CYCLOPROPANECARBONITRILE, 97 CAS#: 124276-67-1 [amp.chemicalbook.com]

- 4. 1-(3-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE | 124276-83-1 [chemicalbook.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. zycz.cato-chem.com [zycz.cato-chem.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)cyclopropanecarbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a strained cyclopropane ring, a synthetically malleable bromophenyl group, and a reactive nitrile moiety, offers a trifecta of opportunities for the construction of complex molecular scaffolds. The rigid cyclopropane unit can impart favorable conformational constraints on a molecule, potentially enhancing its binding affinity and metabolic stability.[1] This guide provides a comprehensive overview of the synthesis, spectral characterization, and chemical reactivity of this compound, highlighting its potential as a key building block in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound comprises a cyclopropane ring substituted with a 2-bromophenyl group and a nitrile group at the same carbon atom.

Molecular Formula: C₁₀H₈BrN

Molecular Weight: 222.08 g/mol [1]

Appearance: White to off-white solid[1]

Storage: 2-8°C[1]

The presence of the electron-withdrawing nitrile group and the aryl group makes this a "donor-acceptor" cyclopropane, which has significant implications for its reactivity.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-bromophenylacetonitrile. The key steps involve the formation of a cyclopropane ring. A plausible and efficient method is the reaction of 2-bromophenylacetonitrile with 1,2-dibromoethane in the presence of a strong base.

Experimental Protocol:

Step 1: Deprotonation of 2-Bromophenylacetonitrile

-

To a solution of 2-bromophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq) dropwise at 0°C.

-

Stir the resulting mixture at room temperature for 30 minutes. The formation of the carbanion is usually indicated by a color change.

Step 2: Cyclopropanation

-

To the solution from Step 1, add 1,2-dibromoethane (1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset for this specific molecule is limited, the expected spectral data can be reliably predicted based on its constituent functional groups and data from closely related analogs.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic and cyclopropyl protons.

-

Aromatic Protons (4H): A complex multiplet in the range of δ 7.2-7.8 ppm. The ortho, meta, and para protons of the bromophenyl group will exhibit distinct chemical shifts and coupling patterns.

-

Cyclopropyl Protons (4H): Two sets of multiplets in the upfield region, typically between δ 1.0-2.0 ppm. The diastereotopic methylene protons of the cyclopropane ring will likely appear as two separate multiplets. Due to the geminal and vicinal couplings, these signals can be complex.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Aromatic Carbons (6C): Signals in the range of δ 120-140 ppm. The carbon bearing the bromine atom will be shifted, and its signal intensity may be lower.

-

Nitrile Carbon (1C): A characteristic downfield signal around δ 118-122 ppm.

-

Quaternary Cyclopropyl Carbon (1C): The carbon atom of the cyclopropane ring attached to the aryl and nitrile groups is expected to have a chemical shift in the range of δ 20-30 ppm.

-

Methylene Cyclopropyl Carbons (2C): The two CH₂ groups of the cyclopropane ring will appear in the upfield region, typically between δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2240-2260 cm⁻¹.[1]

-

C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (Cyclopropyl): Peaks just above or below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 221 and 223, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways may include the loss of the bromine atom, the nitrile group, or the entire cyclopropylnitrile moiety.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups, making it a valuable and versatile building block in organic synthesis.

Reactions of the Bromophenyl Group

The bromine atom on the aromatic ring is a prime site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Cyanation: Replacement of the bromine with a nitrile group.

Reactions of the Cyclopropane Ring

As a donor-acceptor cyclopropane, the strained three-membered ring is susceptible to nucleophilic ring-opening reactions.[2][3] This reactivity provides a pathway to 1,3-difunctionalized linear structures. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions.

Reactions of the Nitrile Group

The nitrile group can be transformed into various other functional groups, further expanding the synthetic utility of this intermediate.

-

Hydrolysis: Conversion to a carboxylic acid or an amide.

-

Reduction: Reduction to a primary amine.

-

Addition of Grignard Reagents: Formation of ketones after hydrolysis.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The cyclopropyl moiety is a well-recognized bioisostere for various functional groups and can improve the pharmacokinetic and pharmacodynamic properties of a molecule. Its rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. The ability to functionalize the bromophenyl ring via cross-coupling reactions allows for the rapid generation of libraries of analogs for structure-activity relationship (SAR) studies. This compound serves as a key intermediate in the preparation of pharmaceuticals and agrochemicals due to its unique structure.[1]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its synthesis is accessible, and its rich chemical reactivity provides a multitude of avenues for the creation of diverse and complex molecular architectures. The strategic incorporation of this intermediate into synthetic routes can lead to the development of novel therapeutic agents with improved properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity to aid researchers in harnessing its full potential.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Available at: [Link]

-

National Institutes of Health. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. Available at: [Link]

-

Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Available at: [Link]

-

PubMed Central. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals. Available at: [Link]

-

De Gruyter. Reactivity of electrophilic cyclopropanes. Available at: [Link]

-

Royal Society of Chemistry. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates. Available at: [Link]

-

ResearchGate. Cooperative NHC/Photoredox Catalyzed Ring‐Opening of Aryl Cyclopropanes to 1‐Aroyloxylated‐3‐Acylated Alkanes. Available at: [Link]

-

Cross-Coupling Reactions Guide. Available at: [Link]

-

National Institutes of Health. Cyclopropanecarbonitrile. Available at: [Link]

-

NIST. Cyclopropanecarbonitrile. Available at: [Link]

-

ResearchGate. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Available at: [Link]

-

Organic Syntheses. Bromocyclopropane. Available at: [Link]

-

PubMed. Reactivity of electrophilic cyclopropanes. Available at: [Link]

-

National Institutes of Health. Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. Available at: [Link]

-

NIST. Cyclopropanecarbonitrile. Available at: [Link]

-

Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]

-

NIST. Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. Available at: [Link]

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. Available at: [Link]

- Google Patents. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Available at: [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Available at: [Link]

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

-

Royal Society of Chemistry. Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry. Available at: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of cyclopropane C3H6. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]

-

Chemistry LibreTexts. 5.7: 13C-NMR Spectroscopy. Available at: [Link]

-

SpectraBase. 2-(2-Bromophenyl)-2-methyl-propanenitrile - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

Sources

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile (CAS No. 124276-75-1)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a valuable and versatile intermediate in modern synthetic and medicinal chemistry. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis via phase-transfer catalysis, and explores its subsequent chemical transformations. The strategic importance of this molecule is highlighted through its unique combination of three key functional motifs: a synthetically versatile bromophenyl group, a conformationally rigid and metabolically robust cyclopropane ring, and a chemically reactive nitrile moiety. This guide is intended to serve as a practical resource for researchers leveraging this building block in the design and synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents.

Introduction: A Trifecta of Chemical Functionality

In the landscape of drug discovery and fine chemical synthesis, the strategic value of a molecular building block is often determined by its efficiency in introducing desirable structural and functional features into a target molecule. This compound (CAS No. 124276-75-1) has emerged as a reagent of significant interest precisely because it offers a powerful convergence of three distinct and highly sought-after chemical motifs in a compact and stable form.

-

The Aryl Halide Handle: The ortho-positioned bromine atom on the phenyl ring serves as a prime functionalization point for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings. This allows for the facile construction of complex biaryl systems, a common core in many pharmaceutical compounds.

-

The Cyclopropyl Core: The cyclopropane ring is a "privileged" structural element in medicinal chemistry. Its rigid, three-dimensional nature can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target. Furthermore, the cyclopropyl group often increases metabolic stability by shielding adjacent bonds from enzymatic degradation, a critical parameter in drug design.[1]

-

The Nitrile Functionality: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in the formation of various heterocyclic systems, providing numerous avenues for downstream chemical elaboration.

This guide provides the technical foundation necessary to synthesize, characterize, and strategically deploy this high-value intermediate.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the bedrock of its successful application. These parameters are essential for reaction monitoring, quality control, and structural confirmation.

Physical and Chemical Properties

The key identifying properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 124276-75-1 | [2][3] |

| Molecular Formula | C₁₀H₈BrN | [2][3] |

| Molecular Weight | 222.08 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, sealed in a dry environment | [3] |

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed full data set for this specific isomer is elusive, we can confidently predict the characteristic spectroscopic signatures based on established principles and data from closely related analogues.[4][5][6][7][8][9] These predicted values serve as a reliable benchmark for researchers to verify the identity and purity of their synthesized material.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly characteristic. The aromatic protons will be split into a complex multiplet due to the ortho-bromo substitution. The diastereotopic methylene protons of the cyclopropane ring will appear as two distinct multiplets in the aliphatic region, a hallmark of the rigid ring system.

-

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.60-7.55 (m, 1H): Aromatic H (Ar-H )

-

δ 7.40-7.30 (m, 2H): Aromatic H (Ar-H )

-

δ 7.20-7.15 (m, 1H): Aromatic H (Ar-H )

-

δ 1.85-1.75 (m, 2H): Cyclopropyl CH₂ (H aH b)

-

δ 1.55-1.45 (m, 2H): Cyclopropyl CH₂ (Ha Hb )

-

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR will confirm the presence of ten distinct carbon environments. The quaternary carbon of the cyclopropane ring attached to the phenyl and nitrile groups will be notably deshielded.

-

Predicted ¹³C NMR (CDCl₃, 101 MHz):

-

δ 138.0: Quaternary Aromatic C (Ar-C -Br)

-

δ 134.0, 130.0, 128.5, 128.0: Aromatic C H

-

δ 122.0: Quaternary Aromatic C (Ar-C -C(CN))

-

δ 120.0: Nitrile C N

-

δ 25.0: Quaternary Cyclopropyl C

-

δ 18.0: Cyclopropyl C H₂

-

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The most diagnostic peak will be the sharp, strong absorption of the nitrile C≡N stretch.

-

Predicted IR Absorptions (KBr Pellet, cm⁻¹):

Synthesis Protocol: Phase-Transfer Catalyzed Cyclopropanation

The most efficient and industrially scalable method for the synthesis of 1-arylcyclopropanecarbonitriles is the cycloalkylation of the corresponding arylacetonitrile under phase-transfer catalysis (PTC) conditions.[4] This methodology avoids the need for strong, anhydrous bases and cryogenic conditions, making it a robust and practical choice for the laboratory.

The protocol described here is an optimized adaptation of the general procedure reported by Fedorynski and Jonczyk, tailored for the synthesis of this compound.[4]

Reaction Principle & Mechanism

The reaction proceeds via a Michael-Initiated Ring Closure (MIRC) mechanism, facilitated by a phase-transfer catalyst.

Caption: Phase-Transfer Catalysis (PTC) workflow for cyclopropanation.

Causality of Experimental Choices:

-

Two-Phase System: The use of a concentrated aqueous sodium hydroxide solution with an organic solvent allows for a high concentration of the base while keeping the organic substrate and product in a separate phase, simplifying workup.

-

Phase-Transfer Catalyst (e.g., TEBAC): The quaternary ammonium salt (Q⁺X⁻) is the key. Its lipophilic cation transports the hydroxide anion (OH⁻) into the organic phase to deprotonate the 2-bromophenylacetonitrile. The resulting carbanion (Ar-CH⁻-CN) remains associated with the catalyst's cation (Q⁺) as an ion pair, enhancing its solubility and reactivity in the organic phase.

-

Cyclopropanating Agent (1-Bromo-2-chloroethane): This reagent is chosen for its differential reactivity. The bromine atom is a better leaving group than chlorine, facilitating the initial Sₙ2 attack by the carbanion. The subsequent intramolecular cyclization involves the displacement of the less reactive chloride, which requires the strong basic conditions. This selectivity minimizes side reactions like elimination that are more prevalent with 1,2-dibromoethane.[4]

-

Temperature Control: An initial moderate temperature (e.g., 50°C) is used to overcome the activation energy of the reaction. The exotherm must be controlled to prevent side reactions.

Detailed Experimental Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. 2-Bromophenylacetonitrile and 1-bromo-2-chloroethane are toxic and irritants. Concentrated sodium hydroxide is highly corrosive.

Reagents & Equipment:

-

2-Bromophenylacetonitrile (1.0 eq)

-

1-Bromo-2-chloroethane (1.2 eq)

-

Benzyltriethylammonium chloride (TEBAC) (0.05 eq)

-

50% (w/w) aqueous Sodium Hydroxide solution

-

Toluene or Benzene

-

5% Hydrochloric Acid (for workup)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer, condenser, and addition funnel

-

Standard glassware for extraction and purification

Step-by-Step Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermometer, add 2-bromophenylacetonitrile (1.0 eq), toluene (approx. 2 mL per gram of nitrile), and TEBAC (0.05 eq).

-

Initiation: Begin vigorous stirring and add the 50% aqueous NaOH solution (approx. 4 mL per gram of nitrile). Heat the mixture to 50°C.

-

Addition: Add 1-bromo-2-chloroethane (1.2 eq) dropwise via an addition funnel over 30-45 minutes, monitoring the temperature to control any exotherm.

-

Reaction: After the addition is complete, maintain the reaction mixture at 50°C with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC or GC analysis. The mixture may become very thick; if so, an additional portion of solvent can be added to ensure efficient stirring.[4]

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and toluene. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water, 5% aqueous HCl, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically a solid or viscous oil, can be purified by distillation under high vacuum (e.g., Kugelrohr apparatus) or by recrystallization from a suitable solvent such as ethanol to yield this compound as a white to off-white solid.

Reactivity & Synthetic Applications

The true value of this compound lies in its capacity for selective, sequential functionalization, allowing for the rapid construction of molecular complexity.

Caption: Key synthetic transformations of the core molecule.

C-C Bond Formation via Suzuki-Miyaura Coupling

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling. This allows for the introduction of a diverse range of aryl or heteroaryl substituents, a cornerstone strategy in library synthesis for drug discovery.

-

Reaction Logic: The palladium(0) catalyst oxidatively adds to the C-Br bond. Following transmetalation with an organoboron species (e.g., a boronic acid) and subsequent reductive elimination, a new C-C bond is formed, regenerating the catalyst.[13] The choice of ligand, base, and solvent is critical for achieving high yields.

Transformation of the Nitrile Group

The nitrile group offers a gateway to other important functionalities.

-

Hydrolysis to Carboxylic Acid: Heating with aqueous acid (e.g., H₂SO₄/H₂O) or base (e.g., NaOH/H₂O followed by acidic workup) will hydrolyze the nitrile to the corresponding carboxylic acid, 1-(2-Bromophenyl)cyclopropanecarboxylic acid.[14][15] This product is itself a valuable building block.

-

Reduction to Primary Amine: The nitrile can be reduced to a primary amine, [1-(2-Bromophenyl)cyclopropyl]methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation (e.g., H₂, Raney Nickel). This introduces a basic center, often crucial for pharmacokinetic properties of drug candidates.

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on its constituent functional groups and data from analogous compounds.[3]

-

Hazards:

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to its precursor, 2-bromophenylacetonitrile. Nitriles can release hydrogen cyanide upon decomposition or under certain metabolic pathways.

-

Irritation: Expected to be a skin and serious eye irritant.

-

-

Handling Precautions:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate PPE: safety glasses or goggles, chemical-resistant gloves (nitrile is a good starting point), and a lab coat.

-

Avoid inhalation of dust or powder.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area. Recommended storage is at 2-8°C.[3]

-

Keep away from strong oxidizing agents and strong bases.

-

Conclusion

This compound is a strategically designed synthetic intermediate that provides chemists with three orthogonal points for molecular elaboration. Its synthesis is achievable through a practical and scalable phase-transfer catalysis protocol. The inherent structural features it imparts—a rigid cyclopropane scaffold for metabolic stability and conformational control, an aryl halide for complex coupling, and a versatile nitrile—make it an exceptionally useful tool. For researchers in drug development and advanced organic synthesis, mastering the use of this building block opens a direct and efficient route to novel and complex chemical entities with high potential for biological activity.

References

- Fedorynski, M., & Jonczyk, A. (1995). SYNTHESIS OF 1-ARYLCYCLOPROPANECARBONITRILES UNDER PHASE-TRANSFER CATALYTIC CONDITIONS.

-

Appchem (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

NIST (n.d.). Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

-

CMO, CDMO, Custom Synthesis (n.d.). CAS List Page 3-787501 to 805000. Retrieved January 9, 2026, from [Link]

-

PubChem (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

- Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology, 4(1), 34-62.

- Google Patents (n.d.). BE880265Q - Procede de preparation du cyclopropane-carbonitrile.

-

ResearchGate (n.d.). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane. Retrieved January 9, 2026, from [Link]

-

ResearchGate (n.d.). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Retrieved January 9, 2026, from [Link]

-

Organic Syntheses (n.d.). Bromocyclopropane. Retrieved January 9, 2026, from [Link]

-

Spectroscopy Online (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 9, 2026, from [Link]

-

Austin Publishing Group (2015). Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Retrieved January 9, 2026, from [Link]

- Google Patents (n.d.). CN103153963A - Cyclopropane compound.

- Google Patents (n.d.). WO 2007/101841 A2.

- Google Patents (n.d.). US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

- Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

-

Moodle (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved January 9, 2026, from [Link]

-

ResearchGate (n.d.). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved January 9, 2026, from [Link]

-

PubChem (n.d.). 1-Phenylcyclopropanecarbonitrile. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry (n.d.). Supplementary information. Retrieved January 9, 2026, from [Link]

-

Industrial Phase-Transfer Catalysis (n.d.). PTC Applications. Retrieved January 9, 2026, from [Link]

- Wessjohann, L. A., et al. (2003). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Mini reviews in medicinal chemistry, 3(8), 749-764.

-

National Institutes of Health (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved January 9, 2026, from [Link]

- Google Patents (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

NIST (n.d.). Cyclopropanecarbonitrile. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

- Google Patents (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

Doc Brown's Chemistry (n.d.). 13C nmr spectrum of cyclopropane. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry (n.d.). infrared spectrum of cyclopropane. Retrieved January 9, 2026, from [Link]

-

Organic Chemistry Data & Info (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Atlantis Press (n.d.). Synthesis of 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile. Retrieved January 9, 2026, from [Link]

-

YouTube (2017). Nitriles IR Spectra and alkenes. Retrieved January 9, 2026, from [Link]

-

ResearchGate (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with.... Retrieved January 9, 2026, from [Link]

-

Organic Syntheses (n.d.). cyclopropyl cyanide. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health (n.d.). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 9, 2026, from [Link]

-

ResearchGate (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved January 9, 2026, from [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. This compound [myskinrecipes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]

- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclopropane synthesis [organic-chemistry.org]

- 13. Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery [ouci.dntb.gov.ua]

- 14. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 15. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: A Versatile Building Block in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(2-Bromophenyl)cyclopropanecarbonitrile, a specialized chemical intermediate gaining prominence in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and elucidate its strategic applications as a versatile building block for complex molecular architectures. The unique combination of a conformationally rigid cyclopropane ring, a synthetically versatile bromophenyl group, and a modifiable nitrile moiety makes this compound a valuable tool for researchers and drug development professionals aiming to optimize the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of small, strained ring systems has become a key strategy for developing clinical candidates.[1] The cyclopropyl group, in particular, is frequently employed to address common roadblocks in drug development.[1] Its rigid, three-dimensional structure provides a "conformational lock," restricting the flexibility of a molecule. This can lead to more entropically favorable binding to biological targets, enhancing potency and selectivity.[1][2]

Furthermore, the cyclopropane ring's unique electronic properties and strong C-H bonds often impart increased metabolic stability, reducing plasma clearance and improving a drug's overall pharmacokinetic profile.[1][2] this compound is an exemplary embodiment of this principle, offering a pre-built scaffold that combines the benefits of the cyclopropyl group with strategically placed functional handles for further chemical elaboration.

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and structural properties is foundational to its effective use in research and development.

Molecular Identity

The core quantitative data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 124276-75-1 | [3][4] |

| Molecular Formula | C₁₀H₈BrN | [3][4] |

| Molecular Weight | 222.08 g/mol | [3][4] |

| MDL Number | MFCD07374407 | [3][4] |

Structural Features

This compound possesses three key structural features that define its chemical reactivity and utility:

-

The Cyclopropane Ring: This strained three-membered ring provides conformational rigidity, a feature highly desirable in drug design for improving binding affinity.[3]

-

The 2-Bromophenyl Group: The bromine atom serves as an exceptionally versatile synthetic handle. It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse molecular fragments.[3]

-

The Nitrile Group: The cyano (-C≡N) moiety is a valuable functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functionalities, further expanding the synthetic possibilities.

Physicochemical Properties

| Property | Observation | Source(s) |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97.5% | [3] |

| Storage | Recommended storage at 2-8°C | [3] |

| Infrared Spectrum | Conforms to the expected structure | [3] |

| NMR Spectrum | Conforms to the expected structure | [3] |

Anticipated Spectroscopic Profile

While specific spectra are proprietary to suppliers, a standard analysis would yield the following characteristic signals:

-

¹H NMR: Aromatic protons from the bromophenyl ring would appear in the δ 7.0-7.8 ppm region. The diastereotopic methylene protons of the cyclopropane ring would present as complex multiplets in the aliphatic region (typically δ 1.0-2.0 ppm).

-

¹³C NMR: Signals for the aromatic carbons would be observed between δ 120-140 ppm, with the carbon bearing the bromine atom shifted. The quaternary carbon of the cyclopropane ring attached to the nitrile and phenyl groups, the two methylene carbons of the ring, and the nitrile carbon (around δ 120 ppm) would also be present.

-

IR Spectroscopy: A sharp, characteristic peak for the nitrile (C≡N) stretch would be expected around 2240 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be prominent.

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the cyclopropanation of the corresponding phenylacetonitrile derivative. This approach is efficient and utilizes commercially available starting materials.

Retrosynthetic Analysis and Workflow

The synthesis logically proceeds from the α-alkylation of (2-Bromophenyl)acetonitrile using 1,2-dibromoethane. This transformation is typically mediated by a strong base in a polar aprotic solvent.

Caption: A generalized workflow for the synthesis of the target compound.

Recommended Synthetic Protocol

This protocol is adapted from established methods for similar cyclopropanations.[5]

-

Materials:

-

(2-Bromophenyl)acetonitrile (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 2.5 eq)

-

1,2-Dibromoethane (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.5 eq).

-

Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous DMF to the flask, and cool the resulting suspension to 0°C using an ice bath.

-

Slowly add a solution of (2-Bromophenyl)acetonitrile (1.0 eq) in anhydrous DMF to the stirred suspension. Causality Note: This step generates the carbanion intermediate necessary for nucleophilic attack. The slow addition at 0°C controls the exothermic reaction.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0°C and add 1,2-dibromoethane (1.2 eq) dropwise. Causality Note: The carbanion undergoes a sequential double Sₙ2 reaction with 1,2-dibromoethane to form the cyclopropane ring.

-

Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white to off-white solid.

-

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile synthetic intermediate.

Role as a Versatile Synthetic Intermediate

The molecule is primed for a variety of subsequent transformations, making it a powerful node for building molecular complexity and diversity.

Caption: Key synthetic transformations of the title compound.

This dual functionality allows for the creation of diverse chemical libraries from a single, advanced intermediate. For instance, a Suzuki coupling at the bromo-position followed by hydrolysis of the nitrile group can rapidly generate novel 1-aryl-1-carboxy-cyclopropane scaffolds, which are of significant interest in medicinal chemistry.

Safety, Handling, and Storage

Proper handling is essential when working with specialized research chemicals.

-

Hazard Identification: While specific toxicity data for this compound is limited, related brominated aromatic nitriles and acids are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[6][7] It should be handled as a potentially hazardous substance.

-

Recommended Handling Procedures:

-

Storage and Stability:

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategically designed synthetic building block. Its structure provides the conformational and metabolic benefits of a cyclopropane ring while offering two distinct and highly versatile functional handles for chemical modification. For researchers and scientists in drug development, this compound represents an efficient starting point for the synthesis of complex, novel molecules with potentially enhanced therapeutic properties.

References

- This compound. MySkinRecipes.

- 1-(2-Bromophenyl)

- (2-Bromophenyl)

- This compound. Appchem.

- 1-(4-Bromophenyl)Cyclopropanecarbonitrile.

- 1-(3-Bromophenyl)cyclopropanecarbonitrile. Sigma-Aldrich.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. appchemical.com [appchemical.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-(2-Bromophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromophenyl)cyclopropanecarbonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional structure, featuring a reactive bromophenyl group, a strained cyclopropane ring, and a cyano moiety, offers a rich platform for the generation of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, field-proven synthetic protocol, mechanistic insights, and its emerging applications in drug discovery.

Introduction: The Strategic Value of a Unique Scaffold

The confluence of a brominated aromatic ring, a cyclopropane core, and a nitrile functional group makes this compound a highly valuable building block in modern organic synthesis. The cyclopropane unit, a motif of growing importance in drug design, imparts conformational rigidity and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles of parent molecules.[1] The ortho-bromophenyl moiety serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the facile introduction of molecular diversity.[1] Furthermore, the nitrile group can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing additional avenues for molecular elaboration. This guide aims to be an authoritative resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 124276-75-1 | [2][3][4][5] |

| Molecular Formula | C₁₀H₈BrN | [2][3][4] |

| Molecular Weight | 222.08 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][5] |

| Storage | 2-8°C, Sealed in dry, room temperature | [1][5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the intramolecular cyclization of 2-bromophenylacetonitrile with a suitable 1,2-dihaloethane. The following protocol is based on established methodologies for the synthesis of 1-aryl-cyclopropanecarbonitriles, employing phase-transfer catalysis to facilitate the reaction.[6][7]

Reaction Scheme

Caption: Synthetic scheme for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-bromophenylacetonitrile (19.6 g, 0.1 mol), 1,2-dibromoethane (28.2 g, 0.15 mol), toluene (100 mL), and tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol).

-

Reaction Initiation: Begin vigorous stirring and heat the mixture to 60°C.

-

Base Addition: Slowly add 50% aqueous sodium hydroxide (40 mL) dropwise over a period of 30 minutes, ensuring the temperature does not exceed 70°C. The addition is exothermic and requires careful monitoring.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 65-70°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Mechanistic Insights

The reaction proceeds via a phase-transfer catalyzed intramolecular nucleophilic substitution.

Caption: Mechanism of cyclopropanation.

Characterization Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds. Commercial suppliers confirm that the spectral data of their products conform to the assigned structure.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the diastereotopic methylene protons of the cyclopropane ring. The aromatic protons will appear in the range of δ 7.0-7.8 ppm, with splitting patterns indicative of an ortho-substituted benzene ring. The cyclopropyl protons will be observed further upfield, typically between δ 1.0-2.0 ppm, as a complex multiplet due to geminal and cis/trans coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-140 ppm region, with the carbon bearing the bromine atom shifted to a higher field. The nitrile carbon will appear around δ 120 ppm. The quaternary carbon of the cyclopropane ring will be in the δ 20-30 ppm range, while the two methylene carbons of the cyclopropane will be found at a higher field, typically between δ 10-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A sharp peak around 2240 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropane ring will appear just below 3000 cm⁻¹. Aromatic C=C stretching bands will be present in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel therapeutic agents.[8][] Its utility stems from the ability to independently functionalize the three key regions of the molecule.

Scaffold for Novel CNS Agents

The rigid cyclopropane core is a desirable feature in the design of central nervous system (CNS) active compounds, as it can help to lock in a bioactive conformation and improve blood-brain barrier permeability. The bromophenyl group can be used to introduce further complexity and modulate the electronic properties of the molecule, which is crucial for optimizing interactions with biological targets.

Intermediate for Kinase Inhibitors

The 1-arylcyclopropanecarbonitrile scaffold can be elaborated into a variety of heterocyclic systems that are known to be effective kinase inhibitors. The nitrile group can be converted into an amide or an amine, which can then participate in cyclization reactions to form, for example, pyrimidine or purine analogues.

Building Block for Agrochemicals

The structural motifs present in this compound are also found in a number of potent agrochemicals. The cyclopropane ring is a key feature of synthetic pyrethroid insecticides, and the ability to introduce a variety of substituents via the bromophenyl group allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with all nitriles, it should be considered potentially toxic if ingested, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a detailed and validated synthetic protocol, and an exploration of its current and potential applications. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the utility of this versatile building block is expected to expand, enabling the synthesis of the next generation of innovative chemical entities.

References

-

Angene. (n.d.). Cyclopropanecarbonitrile, 1-(2-bromophenyl)-. Retrieved from [Link]

- Google Patents. (n.d.). BE880265Q - Procede de preparation du cyclopropane-carbonitrile.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Phase transfer catalyzed intramolecular cycloalkylation of phenylacetonitrile with ??,??-dibromoalkanes in supercritical ethane. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

Appchem. (n.d.). This compound. Retrieved from [Link]

-

SACTG | King-Pharm. (n.d.). 124276-75-1 1-(2-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE. Retrieved from [Link]

- Google Patents. (n.d.). CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile.

-

Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. appchemical.com [appchemical.com]

- 3. Angene - Cyclopropanecarbonitrile, 1-(2-bromophenyl)- | 124276-75-1 | MFCD07374407 | AG000LSC [japan.angenechemical.com]

- 4. 124276-75-1 1-(2-BROMO-PHENYL)-CYCLOPROPANECARBONITRILE [chemsigma.com]

- 5. 124276-75-1|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

Navigating the Chemistry of 1-(2-Bromophenyl)cyclopropanecarbonitrile: A Technical Guide to Safety and Hazard Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)cyclopropanecarbonitrile is a specialized chemical compound utilized in organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a cyclopropane ring, a nitrile group, and a bromophenyl moiety, offers a versatile scaffold for drug design and the development of novel materials.[1] The bromophenyl group allows for further functionalization through cross-coupling reactions, while the cyclopropane ring can impart conformational rigidity to molecular frameworks, a desirable trait for enhancing binding affinity and selectivity in drug candidates.[1][2] However, the very features that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights and protocols to ensure its safe handling and use in a research and development setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. Below is a summary of the available data for this compound and a closely related analogue.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 124276-75-1 | [1] |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8°C | [1] |

Hazard Identification and Classification

GHS Hazard Classification (Inferred) :

Based on available data for analogous compounds, this compound can be anticipated to fall under the following GHS classifications:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[3][4]

-

Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[3][4]

-

Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[3][5]

Core Hazard Analysis:

-

Nitrile Group (-CN): The presence of the nitrile functional group is a primary toxicological concern. Nitriles can release cyanide in vivo, which is a potent inhibitor of cellular respiration. While the toxicity can vary significantly based on the molecular structure, it is prudent to handle all nitrile-containing compounds with a high degree of caution.

-

Brominated Aromatic Ring: Brominated aromatic compounds are known for their potential environmental persistence and bioaccumulation.[6][7][8] Some aromatic brominated flame retardants have been identified as persistent, bioaccumulative, and toxic (PBT).[6][9] While the specific ecotoxicological profile of this compound is not documented, its structure warrants careful consideration for proper disposal to prevent environmental release.[6]

-

Cyclopropane Ring: The three-membered cyclopropane ring is highly strained. While this is a key feature for its synthetic utility, it can also imply a higher reactivity under certain conditions. However, the compound is generally considered stable under normal handling and storage conditions.[3]

Risk Assessment Workflow

A systematic risk assessment is paramount before commencing any experimental work with this compound. The following diagram outlines a logical workflow for this process.

Caption: A workflow with integrated safety checkpoints.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

-

Skin Contact: Wash the affected area with plenty of soap and water. [10]If skin irritation occurs, seek medical advice. [5]* Eye Contact: Immediately rinse eyes cautiously with water for several minutes. [11]Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [12][11]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [12][11]If respiratory symptoms develop, call a poison center or doctor. [10]* Ingestion: If swallowed, immediately call a poison center or doctor. [12][11]* Spills: Evacuate unnecessary personnel. Ensure adequate ventilation. [3]Wear appropriate PPE and prevent the spill from entering drains. [13]Absorb the spill with an inert material and place it in a suitable container for disposal. [5]

Conclusion

This compound is a valuable building block in modern organic synthesis. However, its chemical structure, which includes a nitrile group and a brominated aromatic ring, necessitates a cautious and well-informed approach to its handling. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safety protocols, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.

References

- SynQuest Laboratories, Inc. (n.d.). 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid Safety Data Sheet.

- Sunstream Global. (2025, March 11). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants.

- Appchem. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- Fisher Scientific. (2025, December 18). Cyclopropyl cyanide Safety Data Sheet.

- Thermo Fisher Scientific. (2010, October 20). 2-Bromophenylacetonitrile Safety Data Sheet.

- Liverpool University Press. (2023, August 30). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.

- ResearchGate. (n.d.). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds.

- Pfaltz & Bauer. (n.d.). (p-Bromophenyl)acetonitrile 95% Safety Data Sheet.

- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.